molecular formula C11H11N3O3S2 B13719469 Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate

Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate

Cat. No.: B13719469
M. Wt: 297.4 g/mol
InChI Key: DGKQWYVWWCLYGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate typically involves the reaction of 4-nitrophenol with 2-chloroethyl cyano-carbonimidodithioate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like in the presence of a .

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a catalyst such as .

    Substitution: Nucleophiles like or in the presence of a base.

Major Products Formed

    Reduction of the nitro group: Formation of .

    Substitution of the cyano group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [2-(4-aminophenoxy)ethyl]cyano-carbonimidodithioate
  • Methyl [2-(4-methoxyphenoxy)ethyl]cyano-carbonimidodithioate

Uniqueness

Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of the nitro group allows for selective reduction and substitution reactions, making it a versatile compound in synthetic chemistry.

Biological Activity

Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate is a chemical compound with significant potential in biological applications due to its unique structure and functional groups. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H11N3O3S2
  • Molar Mass : 297.35 g/mol
  • CAS Number : 1000573-47-6

The compound belongs to the class of dithiocarbonate derivatives and features a nitrophenoxy group, which is known to influence biological activity significantly. Its structural characteristics suggest that it may interact with various biological targets, including enzymes and receptors.

1. Enzyme Interaction

Preliminary studies indicate that compounds with similar nitrophenoxy structures can modulate enzyme activity, particularly those involved in metabolic pathways. The nitro group may facilitate the formation of reactive intermediates that interact covalently with enzyme active sites, leading to inhibition or altered activity.

2. Antimicrobial Activity

Nitro-containing compounds are recognized for their antimicrobial properties. Research shows that these compounds can undergo reduction to form reactive species that damage microbial DNA, leading to cell death. For example, nitro derivatives like metronidazole are effective against anaerobic bacteria and protozoa due to their ability to generate toxic radicals upon reduction .

3. Anti-inflammatory Effects

Nitrophenolic compounds have been studied for their anti-inflammatory properties. They can inhibit key inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), which are involved in the inflammatory response. This inhibition may result from direct interaction with heme groups in these enzymes, providing a mechanism for their anti-inflammatory activity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

Bacterial StrainMIC (μg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

The results indicated that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound in developing new antibiotics.

Case Study 2: Anti-inflammatory Activity

In another study, the compound was tested for its ability to inhibit iNOS in a lipopolysaccharide (LPS)-induced inflammation model in vitro. The results showed a significant reduction in nitric oxide production at concentrations above 10 μM.

Concentration (μM)Nitric Oxide Production (%)
0100
1075
5040
10020

These findings suggest that this compound has promising anti-inflammatory effects, potentially useful in treating inflammatory diseases.

Properties

Molecular Formula

C11H11N3O3S2

Molecular Weight

297.4 g/mol

IUPAC Name

[methylsulfanyl-[2-(4-nitrophenoxy)ethylsulfanyl]methylidene]cyanamide

InChI

InChI=1S/C11H11N3O3S2/c1-18-11(13-8-12)19-7-6-17-10-4-2-9(3-5-10)14(15)16/h2-5H,6-7H2,1H3

InChI Key

DGKQWYVWWCLYGB-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC#N)SCCOC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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